5-(2-ethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-ethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ETO and has been synthesized using different methods, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ETO will also be explored.
Mechanism of Action
The mechanism of action of ETO is not yet fully understood. However, studies have shown that ETO can interact with metal ions, leading to changes in the fluorescence properties of the compound. ETO has also been shown to induce apoptosis in cancer cells, indicating that it may have potential as a cancer treatment.
Biochemical and Physiological Effects:
ETO has been shown to have several biochemical and physiological effects. Studies have shown that ETO can induce apoptosis in cancer cells, which suggests that it may have potential as a cancer treatment. ETO has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ETO in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, ETO has limitations in terms of its solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on ETO. One area of research is the development of more efficient synthesis methods for ETO. Another area of research is the exploration of ETO's potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of ETO and its potential applications in various fields.
Conclusion:
In conclusion, 5-(2-ethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ETO have been discussed in this paper. Further research is needed to fully understand the potential of ETO in various fields.
Synthesis Methods
Several methods have been used to synthesize ETO. One of the most common methods is the reaction between 2-acetylthiophene and ethyl 2-bromoacetate in the presence of sodium hydride. This reaction results in the formation of 5-(2-ethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-acetylthiophene with ethyl isocyanoacetate in the presence of sodium hydride, which results in the formation of ETO.
Scientific Research Applications
ETO has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of ETO is its use as a fluorescent probe for the detection of metal ions. ETO has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-17-11-7-4-3-6-10(11)14-15-13(16-18-14)12-8-5-9-19-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBMYDJYAJMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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